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Abstract
The pyridazine ring, a six-membered aromatic heterocycle featuring two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold

physicochemical attributes—including a significant dipole moment, robust hydrogen bonding capabilities, and improved polarity—confer distinct advan

properties allow for potent and selective interactions with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[3

analysis of the pyridazine core's biological significance, exploring its role in modulating key signaling pathways across oncology, cardiovascular disea

the structure-activity relationships of notable pyridazine-based drugs, present detailed experimental protocols for their synthesis and evaluation, and o

of this versatile pharmacophore.

Introduction: The Unique Physicochemical Landscape of Pyridazine
The pyridazine nucleus is more than a simple bioisosteric replacement for a phenyl ring; its electronic properties offer distinct advantages for optimizin

adjacent nitrogen atoms create a dipole moment that influences π-π stacking interactions and can enhance solubility and metabolic stability compare

Key Physicochemical Properties:

Hydrogen Bonding: The lone pairs on the adjacent nitrogen atoms act as potent hydrogen bond acceptors, enabling strong, dual interactions with ta

high-affinity binding.[1][2]

Polarity and Solubility: The inherent polarity of the diazine ring often improves aqueous solubility, a crucial parameter for favorable pharmacokinetic

Metabolic Stability: The pyridazine core can influence a molecule's metabolic profile, in some cases demonstrating low cytochrome P450 inhibitory 

Reduced hERG Liability: Judicious incorporation of the pyridazine scaffold has been shown to mitigate the risk of cardiac hERG potassium channe

drug candidate failure.[1]

These combined features have led to the successful development of several approved drugs and a multitude of clinical candidates, validating the sca

Therapeutic Applications & Mechanisms of Action
The versatility of the pyridazine scaffold is evident in its wide range of therapeutic applications. Its ability to serve as a core structural element allows f

pharmacophoric groups to engage with diverse biological targets.

Oncology: Targeting Aberrant Cell Signaling
In oncology, the pyridazine scaffold is a cornerstone in the design of kinase inhibitors.[5] Kinases are critical regulators of cell signaling, and their dysr

cancers.[4] Pyridazine derivatives have been successfully developed to target these enzymes with high potency and selectivity.

Case Study: Ponatinib (Imidazo[1,2-b]pyridazine Core)

Ponatinib (Iclusig®) is a powerful multi-targeted tyrosine kinase inhibitor approved for chronic myeloid leukemia (CML) and Philadelphia chromosome

leukemia (Ph+ ALL).[6] Its design was a landmark achievement, specifically engineered to overcome resistance to other inhibitors, including the formi

the BCR-ABL kinase.[4]
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Mechanism of Action: Ponatinib acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the BCR-ABL kinase.[4] This action block

substrates, thereby shutting down the signaling cascades that drive cancer cell proliferation and survival.[7][8] The fused imidazo[1,2-b]pyridazine c

optimally positioning the rest of the molecule within the kinase domain.

Signaling Pathway: VEGFR-2 Inhibition in Angiogenesis

Many pyridazine-based anticancer agents function by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiog

vessels essential for tumor growth.[2] By blocking VEGFR-2, these inhibitors prevent the downstream signaling that leads to endothelial cell proliferat
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Caption: VEGFR-2 signaling cascade inhibited by a pyridazine-based drug.
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Quantitative Data: Kinase Inhibition Profile of Ponatinib

The potency of Ponatinib is demonstrated by its low half-maximal inhibitory concentration (IC50) values against a range of clinically relevant kinases.

Kinase Target IC50 (nM) Disease Relevance

BCR-ABL (native) 0.37 CML, Ph+ ALL

BCR-ABL (T315I) 2.0 Resistant CML, Ph+ ALL

VEGFR-2 1.5 Angiogenesis

FGFR1 2.2 Various Cancers

PDGFRα 1.1 Various Cancers

SRC 5.4 Solid Tumors

KIT 7.0 GIST, Melanoma

Data sourced from in vitro biochemical assays.[2]

Cardiovascular Disease: Vasodilation and Blood Pressure Control
Pyridazinone derivatives, a subset of pyridazines with a carbonyl group, have been extensively explored as cardiovascular agents.[3][10] Their prima

vasodilation (the widening of blood vessels), which leads to a reduction in blood pressure.

Mechanism of Action: While various specific mechanisms exist, a prominent strategy involves inhibiting phosphodiesterase 3 (PDE3) or modulating

muscle cells.[1] Some pyridazinone derivatives exhibit potent vasorelaxant activity by mechanisms that may involve the nitric oxide (NO) pathway, 

[11] Zibotentan, a pyridazine-containing molecule, acts as a selective endothelin A (ETA) receptor antagonist.[12][13] By blocking the ETA receptor 

the potent vasoconstriction caused by endothelin-1.[14]

Signaling Pathway: Endothelin A Receptor Antagonism

Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to ETA receptors on vascular smooth muscle cells.[13] This binding activates a Gq-protein-c

increase in intracellular calcium and subsequent muscle contraction.[13] Pyridazine-based ETA antagonists block this initial binding step.
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Caption: ETA receptor signaling blocked by a pyridazine antagonist.
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Quantitative Data: Vasorelaxant Activity of Pyridazinone Derivatives

The following table presents the half-maximal effective concentration (EC50) values for various pyridazin-3(2H)-one derivatives, demonstrating their p

thoracic aorta.

Compound ID R Group (Substitution) EC50 (µM)

Hydralazine (Standard) - 18.210

Compound 4 -COOCH2CH3 1.225

Compound 5 -COOH 0.339

Compound 10c -CONHNH-(p-OCH3-Ph) 1.204

Compound 2j 4-nitro-phenyl at C6 0.029

Data sourced from ex vivo vasorelaxation assays.[12][15]

Neuroscience: Modulating Neuronal Excitability
The pyridazine scaffold has also found application in targeting central nervous system (CNS) disorders. Its ability to act as a bioisostere for other hete

success in this area.[1]

Mechanism of Action: Certain pyridazine derivatives act as modulators of the γ-aminobutyric acid A (GABAA) receptor, the primary inhibitory neurot

These compounds can bind to the benzodiazepine site on the GABAA receptor, acting as positive allosteric modulators (PAMs) that enhance the ef

leads to increased chloride ion influx, hyperpolarization of the neuron, and a reduction in neuronal excitability, producing anxiolytic effects.[10][15]

The former antidepressant drug Minaprine, a 3-aminopyridazine derivative, exhibited a complex pharmacological profile, acting as a serotonin and do

reversible inhibitor of monoamine oxidase A (MAO-A).[7][16][17]

Signaling Pathway: GABA-A Receptor Modulation

GABA binding to the GABA-A receptor opens an intrinsic chloride channel.[10] Pyridazine-based PAMs bind to an allosteric site, increasing the chann

of channel opening. This enhances the influx of Cl- ions, leading to hyperpolarization and neuronal inhibition.[16]
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Caption: Positive allosteric modulation of the GABA-A receptor.

Drug Design & Experimental Workflows
The rational design of pyridazine-based drugs relies on understanding both the target biology and the synthetic chemistry required to create optimized

starting material for many pyridazine derivatives is 3,6-dichloropyridazine.[18]

Causality in Synthetic Strategy: The Utility of 3,6-Dichloropyridazine
The choice of 3,6-dichloropyridazine as a precursor is a strategic one rooted in its chemical reactivity. The two chlorine atoms are susceptible to nucle

exhibit differential reactivity. This allows for sequential and regioselective introduction of different substituents at the C3 and C6 positions, making it an
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diversity and performing structure-activity relationship (SAR) studies.[17]

Experimental Protocol: Synthesis of a 3,6-Disubstituted Pyridazine Derivative
This protocol provides a generalized, two-step method for synthesizing a 3,6-disubstituted pyridazine from 3,6-dichloropyridazine, a foundational sequ

Step 1: Monosubstitution via Nucleophilic Aromatic Substitution

Reagents & Equipment: 3,6-dichloropyridazine, Nucleophile 1 (e.g., an amine or alcohol), a suitable solvent (e.g., Dioxane, DMF), a base (e.g., K2C

magnetic stirrer, condenser, heating mantle.

Procedure:

1. Dissolve 3,6-dichloropyridazine (1.0 eq) in the chosen solvent in the round-bottom flask.

2. Add the base (1.1 eq) and Nucleophile 1 (1.0 eq).

3. Heat the reaction mixture under reflux (e.g., 80-100 °C) for 2-6 hours, monitoring progress by TLC or LC-MS.

4. Upon completion, cool the reaction to room temperature.

5. Perform an aqueous workup: dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

6. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

7. Purify the crude product via column chromatography on silica gel to yield the 3-substituted-6-chloropyridazine intermediate.

Step 2: Disubstitution via Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)

Reagents & Equipment: 3-substituted-6-chloropyridazine intermediate, Nucleophile 2 (e.g., a boronic acid), Palladium catalyst (e.g., Pd(PPh3)4), a 

(e.g., Toluene/Ethanol/Water), reaction vessel suitable for inert atmosphere.

Procedure:

1. To the reaction vessel, add the 3-substituted-6-chloropyridazine (1.0 eq), boronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).

2. Degas the solvent system by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes, then add it to the reaction vessel.

3. Heat the mixture under an inert atmosphere (e.g., 90-110 °C) for 4-12 hours, monitoring for completion.

4. Cool the reaction and perform an aqueous workup as described in Step 1.

5. Purify the final 3,6-disubstituted pyridazine product by column chromatography or recrystallization.

Experimental Workflow: From Synthesis to Lead Optimization
The drug discovery process is an iterative cycle of design, synthesis, and testing. The following workflow illustrates a typical path for a pyridazine-bas

Caption: Experimental workflow for a pyridazine-based drug discovery program.

Conclusion and Future Perspectives
The pyridazine scaffold has proven its merit in drug discovery, transitioning from a mere heterocyclic curiosity to a validated, privileged structure. Its u

provide medicinal chemists with a powerful tool to address challenges in potency, selectivity, and pharmacokinetics.[1][2] The success of drugs like Po

utility in tackling complex challenges such as drug resistance. Future research will likely focus on exploring novel substitution patterns, developing py

chimeras (PROTACs), and applying this versatile core to an even broader range of therapeutic targets. The continued exploration of the pyridazine ch

next generation of innovative therapeutics.
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